molecular formula C4H7N3O2 B11709599 [3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol

[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol

Katalognummer: B11709599
Molekulargewicht: 129.12 g/mol
InChI-Schlüssel: IJAWKJPOFXUWBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol is a compound belonging to the class of triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize metal-free catalysts and environmentally benign solvents to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C4H7N3O2

Molekulargewicht

129.12 g/mol

IUPAC-Name

[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C4H7N3O2/c8-1-3-5-4(2-9)7-6-3/h8-9H,1-2H2,(H,5,6,7)

InChI-Schlüssel

IJAWKJPOFXUWBR-UHFFFAOYSA-N

Kanonische SMILES

C(C1=NC(=NN1)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.